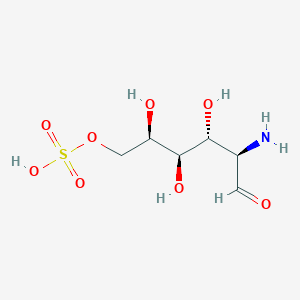
2-Hydroxynaphthalene-5-sulfonic acid
Descripción general
Descripción
2-Hydroxynaphthalene-5-sulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid . It is a colorless solid, typically obtained as the tetrahydrate . Like other sulfonic acids, it is a strong acid .
Synthesis Analysis
Armstrong’s acid is prepared by disulfonation of naphthalene with oleum . The reaction is represented as: C10H8 + 2 SO3 → C10H6(SO3H)2 . Further sulfonation gives the 1,3,5-trisulfonic acid derivative . Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful .Molecular Structure Analysis
The molecular formula of 2-Hydroxynaphthalene-5-sulfonic acid is C10H8O4S . The molecular weight is 224.233 . The IUPAC Standard InChI is InChI=1S/C10H8O4S/c11-9-3-1-8-6-10 (15 (12,13)14)4-2-7 (8)5-9/h1-6,11H, (H,12,13,14) .Chemical Reactions Analysis
Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis
2-Hydroxynaphthalene-5-sulfonic acid is a colorless solid, typically obtained as the tetrahydrate . It is a strong acid . The molecular weight is 224.233 .Aplicaciones Científicas De Investigación
Environmental Biodegradation
2-Hydroxynaphthalene-5-sulfonic acid plays a role in environmental biodegradation, particularly in the breakdown of xenobiotic compounds. A study by Nörtemann et al. (1986) discussed the degradation of 6-aminonaphthalene-2-sulfonic acid by bacterial communities, highlighting the potential for microbial degradation of related compounds, including hydroxynaphthalene sulfonates (Nörtemann et al., 1986).
Chromatographic Analysis
The compound is also relevant in chromatographic analysis. Bailey (1985) used reversed-phase high-performance liquid chromatography (RP-HPLC) to determine 5-(phenylazo)-6-hydroxynaphthalene-2-sulfonic acid in FD&C Yellow No. 6, demonstrating its application in the chemical analysis of food dyes (Bailey, 1985).
Electrochemical Sensing
In the field of electrochemical sensing, a study by Tefera et al. (2016) described the use of poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified electrodes for the simultaneous determination of caffeine and paracetamol, showcasing its utility in electrochemical sensors and assays (Tefera et al., 2016).
Fluorescent Sensing
A research by Shi et al. (2013) demonstrated the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in fluorescent sensing for CN- in water, exploiting the supramolecular self-assembly mechanism. This highlights its application in the development of sensitive and selective chemical sensors (Shi et al., 2013).
Conducting Polymer Synthesis
The synthesis and characterization of conducting polymers derived from hydroxynaphthalene sulfonic acids, including 2-hydroxynaphthalene-5-sulfonic acid, have been explored. A study by Geto and Brett (2016) focused on the electrochemical synthesis of such polymers, investigating their properties and potential applications in electronic devices (Geto & Brett, 2016).
Safety and Hazards
Direcciones Futuras
2-Naphthol, a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position, has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists . Therefore, there is considerable thrust for the development of efficient synthetic strategies for producing these compounds .
Propiedades
IUPAC Name |
6-hydroxynaphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6,11H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOSSUFXFMVRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365314 | |
| Record name | 2-Hydroxynaphthalene-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxynaphthalene-5-sulfonic acid | |
CAS RN |
20386-27-0 | |
| Record name | 6-Hydroxy-1-naphthalenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020386270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxynaphthalene-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXY-1-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96AT334XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















